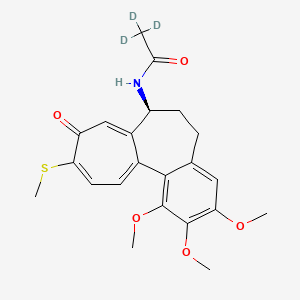
Thiocolchicine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocolchicine-d3 is a deuterium-labeled derivative of thiocolchicine, a compound known for its potent biological properties. Thiocolchicine itself is a modified form of colchicine, a natural alkaloid extracted from plants of the Colchicaceae family. This compound is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it valuable for various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiocolchicine-d3 involves the incorporation of deuterium atoms into the thiocolchicine molecule. This process typically starts with colchicine, which undergoes a series of chemical transformations:
Demethylation: Colchicine is demethylated to produce 3-demethylcolchicine.
Thio-substitution: The demethylated colchicine is then subjected to thio-substitution to introduce a thiomethyl group at the C-10 position, forming thiocolchicine.
Deuteration: Finally, thiocolchicine is treated with deuterium sources to replace specific hydrogen atoms with deuterium, resulting in this compound
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often employing biotransformation techniques using specific strains of microorganisms like Bacillus megaterium to achieve regioselective demethylation and glucosylation .
化学反应分析
Types of Reactions: Thiocolchicine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent thiocolchicine.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiocolchicine.
Substitution: Various substituted thiocolchicine derivatives.
科学研究应用
Thiocolchicine-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Used in cell biology to study microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Industry: Employed in the development of antibody-drug conjugates (ADCs) as a cytotoxic payload
作用机制
Thiocolchicine-d3 exerts its effects primarily by binding to tubulin, a protein that forms microtubules. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine but with enhanced properties due to the deuterium labeling .
相似化合物的比较
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Thiocolchicoside: A glucosylated derivative of thiocolchicine with muscle relaxant properties.
Demecolcine: Another colchicine derivative used in cancer therapy.
Uniqueness of Thiocolchicine-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic studies and drug development .
属性
分子式 |
C22H25NO5S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
InChI 键 |
CMEGANPVAXDBPL-AVSFSGARSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
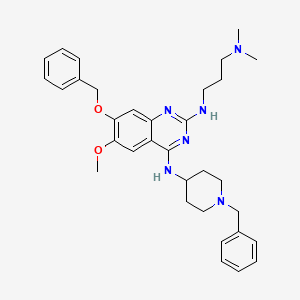

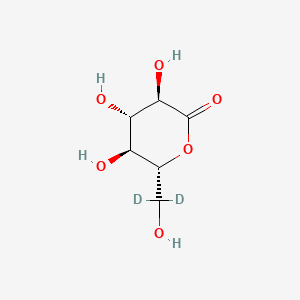
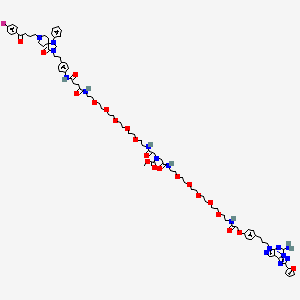
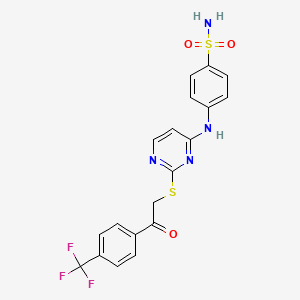
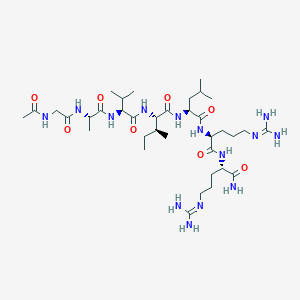
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

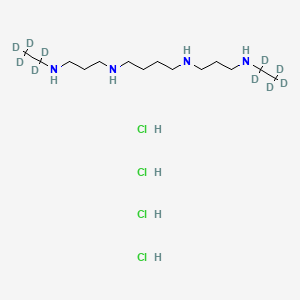

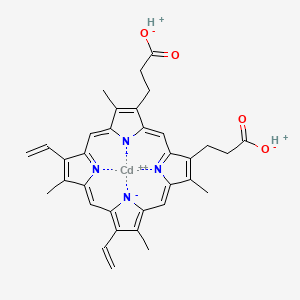
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
